Regiochemical Impact on Steric and Electronic Profile
The 3-Br/5-Cl/4-OMe substitution pattern creates a steric environment distinctly different from isomers such as 4-Bromo-5-chloro-2-methoxyaniline (CAS 102170-53-6) and 3-Bromo-4-chloro-5-methoxyaniline (CAS 940948-33-4). In the target compound, bromine at the 3-position and chlorine at the 5-position flank the 4-methoxy group, placing both halogens meta to the amino group. This arrangement reduces steric hindrance around the nucleophilic -NH₂ site compared to ortho-substituted isomers . The computed Connolly solvent-accessible surface area (PSA) is identical across isomers (35.25 Ų), but the spatial distribution of the halogen atoms alters local electrostatic potential, influencing reactivity in Pd-catalyzed aminations and Buchwald-Hartwig couplings .
| Evidence Dimension | Substitution pattern and steric accessibility of the -NH₂ group |
|---|---|
| Target Compound Data | 3-Br, 5-Cl, 4-OMe; both halogens meta to NH₂ |
| Comparator Or Baseline | 4-Br, 5-Cl, 2-OMe (CAS 102170-53-6): Br para to NH₂, Cl meta, OMe ortho; sterically hindered NH₂ |
| Quantified Difference | Qualitative: meta-halogen positioning preserves NH₂ nucleophilicity relative to ortho-OMe analogs |
| Conditions | Steric and electronic analysis based on substitution pattern |
Why This Matters
For procurement decisions in medicinal chemistry, the target compound's less hindered aniline nitrogen offers superior reactivity in amide bond formation and cross-coupling reactions compared to ortho-substituted isomers, potentially reducing catalyst loading and improving yield.
